REACTION_SMILES
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[CH3:7][O:8][C:9]([c:10]1[cH:11][c:12]([CH2:16][Br:17])[cH:13][cH:14][cH:15]1)=[O:18].[NH2:1][c:2]1[n:3][nH:4][cH:5][n:6]1>>[NH2:1][c:2]1[n:3][n:4]([CH2:16][c:12]2[cH:11][c:10]([C:9]([O:8][CH3:7])=[O:18])[cH:15][cH:14][cH:13]2)[cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc[nH]n1
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(Cn2cnc(N)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |